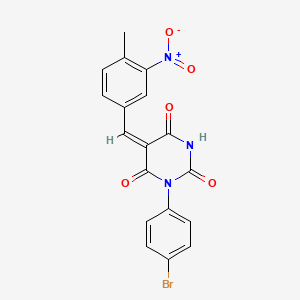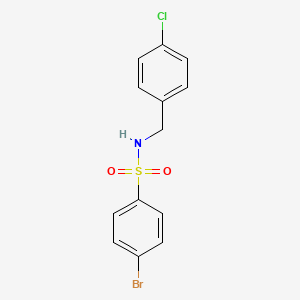![molecular formula C21H18Cl2N2O3 B3677666 N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B3677666.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide
Overview
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide, also known as TAK-659, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAK-659 belongs to the class of phosphoinositide 3-kinase (PI3K) inhibitors, which are being studied for their role in treating various diseases, including cancer and autoimmune disorders. In
Mechanism of Action
N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide works by inhibiting the PI3K signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. Specifically, N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide targets the delta isoform of PI3K, which is overexpressed in many cancer cells and plays a key role in their survival and proliferation. By inhibiting this pathway, N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide induces cell death and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide has also been shown to have immunomodulatory effects. Specifically, N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide has been shown to inhibit the activation and proliferation of T cells and B cells, which play a key role in autoimmune disorders. This makes N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide a potential treatment option for diseases such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide is its specificity for the delta isoform of PI3K, which makes it a potentially safer and more effective treatment option compared to other PI3K inhibitors that target multiple isoforms. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide in different disease contexts.
Future Directions
There are several potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide. One area of focus could be on developing more effective methods for administering N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide in vivo, such as using nanoparticle-based delivery systems. Another area of focus could be on studying the potential synergistic effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, more research is needed to determine the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide in clinical trials, particularly in different patient populations and disease contexts.
Scientific Research Applications
N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide has been studied extensively for its potential therapeutic applications in cancer and autoimmune disorders. In preclinical studies, N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-15-3-1-2-14(12-15)19-6-7-20(28-19)21(26)24-16-4-5-18(17(23)13-16)25-8-10-27-11-9-25/h1-7,12-13H,8-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDPSUOGBFYKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3677588.png)
![1-[2-phenyl-4-(4-phenyl-1-piperazinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3677594.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3677598.png)
![3-(5-bromo-2-methoxyphenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B3677607.png)
![3-chloro-N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3677616.png)
![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3677620.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B3677631.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3677640.png)
![methyl 4-(4-benzyl-1-piperazinyl)-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3677658.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3677661.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3677673.png)

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3677697.png)